

Application Note & Protocol: Preparation of A-419259 Stock Solution in DMSO

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Audience: Researchers, scientists, and drug development professionals.

1. Introduction

A-419259 is a potent, second-generation pyrrolopyrimidine inhibitor targeting Src family kinases (SFKs), including Src, Lck, and Lyn, with IC $_{50}$ values in the low nanomolar range[1]. It is a valuable tool for studying signal transduction pathways mediated by these kinases and for investigating their roles in oncogenesis, such as in Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML)[2]. Proper preparation and storage of A-419259 stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of A-419259 in Dimethyl Sulfoxide (DMSO).

A-419259 is available in two common forms: the free base and a trihydrochloride salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound being used.

2. Quantitative Data Summary

The chemical properties of both forms of A-419259 are summarized below. Always refer to the batch-specific information on your product's Certificate of Analysis.

Table 1: Chemical Properties of A-419259



Property	A-419259 (Free Base)	A-419259 trihydrochloride
CAS Number	364042-47-7[1][2]	1435934-25-0[3][4]
Molecular Formula	C29H34N6O[1][2]	C29H34N6O • 3HCl[3]
Molecular Weight (MW)	482.63 g/mol [1][5]	592.01 g/mol [6]
Appearance	White to light yellow solid[1]	Crystalline solid[3]
Solubility in DMSO	~12.5 mg/mL (~25.9 mM)[1]	~11.84 mg/mL (~20 mM)

Table 2: Preparation of A-419259 Stock Solutions

This table provides the required mass of the compound to prepare 1 mL of stock solution at various concentrations.

Desired Stock Concentration	Mass of A-419259 (Free Base, MW=482.63) for 1 mL DMSO	Mass of A-419259 trihydrochloride (MW=592.01) for 1 mL DMSO
1 mM	0.483 mg	0.592 mg
5 mM	2.413 mg	2.960 mg
10 mM	4.826 mg	5.920 mg
20 mM	9.653 mg	11.840 mg

3. Experimental Protocols

This section outlines the detailed methodology for preparing a high-concentration stock solution of A-419259 in DMSO.

3.1. Materials and Equipment

- A-419259 powder (free base or trihydrochloride salt)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

Methodological & Application

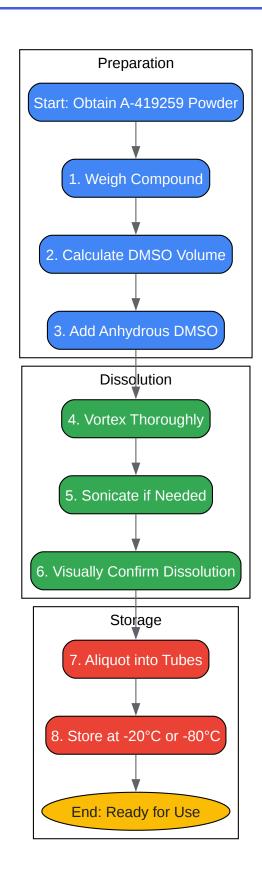




- Calibrated analytical balance
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (water bath)
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
- 3.2. Stock Solution Preparation Workflow

The process involves careful weighing of the compound, dissolution in DMSO, and proper storage.





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Caption: Workflow for A-419259 stock solution preparation.



3.3. Detailed Step-by-Step Protocol

Preparation:

- Bring the vial of A-419259 powder to room temperature before opening to prevent moisture condensation.
- Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
- Carefully weigh the desired amount of A-419259 powder into the tube. For example, to make 1 mL of a 10 mM stock solution, weigh 4.83 mg of the free base or 5.92 mg of the trihydrochloride salt.

Calculation:

- Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass
 (g) / (Desired Concentration (mol/L) * Molecular Weight (g/mol))
- \circ For the example above (10 mM stock with 4.83 mg of free base): Volume (L) = 0.00483 g / (0.010 mol/L * 482.63 g/mol) = 0.001 L = 1 mL

Dissolution:

- Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the A-419259 powder[7][8].
- Cap the tube securely and vortex vigorously for 1-2 minutes.
- Visually inspect the solution. If particles are still visible, place the tube in a sonicating water bath for 5-10 minutes to aid dissolution[1][8]. Gentle warming to 37°C can also be applied, but verify compound stability at this temperature[8].
- Continue this process until the compound is fully dissolved and the solution is clear.

Storage and Handling:

 Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[8][9]. This is crucial to minimize freeze-thaw cycles which can







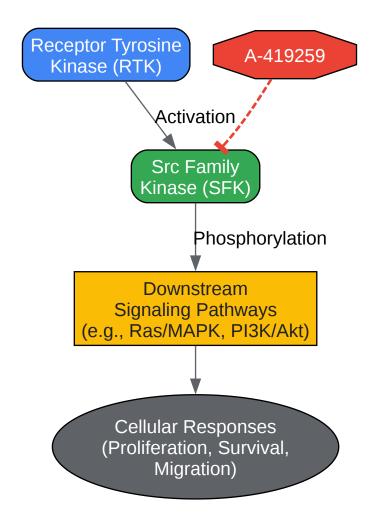
degrade the compound.

- Store the aliquots protected from light at -20°C for short-term storage or -80°C for long-term stability[1][8]. Properly stored, solutions can be stable for up to 6 months[6].
- When preparing working solutions for experiments, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or cell culture medium. This helps prevent the compound from precipitating out of solution[7][8].
- The final concentration of DMSO in assays should be kept as low as possible (typically <0.5%, ideally <0.1%) to avoid solvent-induced artifacts[10][11]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments[7].

4. A-419259 Mechanism of Action

A-419259 inhibits Src Family Kinases, which are non-receptor tyrosine kinases that play a key role in relaying signals from cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, to downstream intracellular pathways controlling cell proliferation, survival, and migration.





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Caption: Simplified signaling pathway showing inhibition of Src by A-419259.

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